4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorocyclobutyl group and a piperidinyl methanone moiety linked to a methylpyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Difluorocyclobutyl Group: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Piperidinyl Group: This step involves the reaction of the difluorocyclobutyl intermediate with a piperidine derivative under controlled conditions.
Linking the Methylpyridinyl Group: The final step involves the coupling of the piperidinyl intermediate with a methylpyridinyl derivative, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated cyclobutyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance binding affinity to certain receptors or enzymes, while the piperidinyl and pyridinyl moieties contribute to the overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its combination of a difluorocyclobutyl group with a piperidinyl methanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2/c1-12-8-15(2-5-20-12)23-11-13-3-6-21(7-4-13)16(22)14-9-17(18,19)10-14/h2,5,8,13-14H,3-4,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZNXDHWNMQXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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